The Hepatitis C Virus Nonstructural Protein 4A, specifically the peptide HCV NS4A Protein (21-34) from the JT strain, is a critical component in the life cycle of the Hepatitis C Virus. This protein plays a pivotal role in viral replication and assembly, functioning as a cofactor for the serine protease activity of Nonstructural Protein 3. The protein is classified under nonstructural proteins, which are essential for the virus's replication and interaction with host cellular mechanisms.
HCV NS4A Protein (21-34) is derived from the Hepatitis C Virus, which belongs to the genus Hepacivirus within the family Flaviviridae. The JT strain refers to a specific isolate of this virus, which has been studied for its unique properties in viral pathogenesis and response to antiviral therapies. The protein is synthesized in vitro for research purposes and has been characterized for its biochemical properties and functional roles in the viral life cycle.
HCV NS4A Protein (21-34) falls under the category of nonstructural proteins. These proteins are not part of the virus's physical structure but are crucial for its replication and interaction with host cells. Nonstructural proteins are further classified into several groups, with NS4A being integral to forming the replication complex alongside other nonstructural proteins such as NS3 and NS5A.
The synthesis of HCV NS4A Protein (21-34) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of peptides, enabling researchers to obtain high-purity products suitable for biochemical studies.
The HCV NS4A Protein (21-34) consists of 14 amino acids, characterized by a specific sequence that contributes to its structural properties. The protein exhibits amphipathic characteristics, with hydrophobic regions that facilitate interaction with lipid membranes.
HCV NS4A Protein (21-34) participates in several biochemical reactions critical to viral replication:
The interactions between HCV NS4A and other proteins can be studied using techniques such as co-immunoprecipitation and surface plasmon resonance to elucidate binding affinities and kinetics.
The mechanism by which HCV NS4A Protein (21-34) exerts its effects involves several steps:
Studies have shown that mutations in NS4A can significantly affect viral replication rates and response to antiviral treatments, highlighting its importance in therapeutic targeting.
Relevant data indicate that modifications in its structure can alter its function significantly, impacting viral fitness.
HCV NS4A Protein (21-34) is utilized in various research applications:
Hepatitis C Virus (HCV), a member of the Flaviviridae family, translates its single-stranded positive-sense RNA genome into a ~3,000-amino-acid polyprotein precursor. This polyprotein undergoes co- and post-translational processing by host and viral proteases to yield 10 mature proteins. The non-structural (NS) proteins (NS2 to NS5B) are responsible for viral replication, polyprotein processing, and virion assembly. NS3 acts as a serine protease (with NS4A as its cofactor), RNA helicase, and NTPase. NS4B induces membrane alterations for replication complexes, while NS5A participates in RNA replication and assembly. NS5B is the RNA-dependent RNA polymerase [2] [3] [8]. Among these, NS4A plays a uniquely multifaceted role as both a protease cofactor and an essential factor for virion morphogenesis.
Table 1: HCV Non-Structural Proteins and Functions
Protein | Key Functions |
---|---|
NS2 | Autoprotease (with NS3); assembly factor |
NS3 | Serine protease (N-terminal), RNA helicase/NTPase (C-terminal) |
NS4A | NS3 protease cofactor; membrane anchor; virion assembly regulator |
NS4B | Membrane remodeling; replication complex formation |
NS5A | RNA replication regulation; assembly factor; interferon resistance |
NS5B | RNA-dependent RNA polymerase |
The 54-amino-acid NS4A protein is indispensable for HCV replication due to its central role in activating the NS3 serine protease. NS4A comprises three domains:
The central domain (21–34) is the minimal functional unit required for NS3 protease enhancement. Biochemical studies confirm that synthetic peptides spanning residues 21–34 restore full proteolytic activity to NS3 in vitro [4] [8]. NS4A binding enables NS3 to cleave four downstream junctions:
Notably, the conserved Thr-631 at the P1 position of the NS3/4A junction slows autoprocessing, ensuring NS4A intercalates before cleavage. Substituting Thr-631 with Cys accelerates processing but disrupts replication efficiency by compromising proper NS3-4A complex formation [5]. Residues Val-23, Ile-25, and Ile-29 within the central domain are critical for NS3 stability and substrate binding. Mutations here abolish protease activity by disrupting NS3-4A complex formation [2] [5].
Table 2: Key Residues in HCV NS4A (21-34) (JT Strain)
Residue Position | Amino Acid | Functional Role |
---|---|---|
21–34 | G-S-V-V-I-V-G-R-I-I-L-S-G-R | Minimal cofactor domain stabilizing NS3 protease |
Val-23 | Valine | Hydrophobic interaction with NS3; mutation disrupts cofactor activity |
Ile-25 | Isoleucine | Essential for NS3-4A complex stability; alanine substitution abrogates cleavage |
Ile-29 | Isoleucine | Critical for NS4A interaction with NS3 and NS4B/5A substrate |
Gly-21/Gly-33 | Glycine | Flexibility for β-strand conformation in NS3 binding groove |
The JT strain HCV NS4A (21-34) peptide (sequence: GSVVIVGRIILSGR, CAS# 176260-88-1, MW: 1425.75 Da) is a critical tool for dissecting HCV protease mechanics and virion assembly. Its applications include:
Table 3: Research Applications of Synthetic NS4A (21-34) Peptide
Application | Experimental Model | Key Findings |
---|---|---|
Protease Complex Studies | Crystal structures (e.g., PDB 1NS3) | NS4A (21-34) induces conformational changes in NS3, activating the protease |
Replication Mechanisms | Subgenomic replicons | Central domain mutations (I25S/I29S) abolish trans-cleavage at NS4B/5A |
Assembly Studies | JFH-1 cell culture system | C-terminal NS4A mutations (Y45F) disrupt E1 binding and RNA envelopment |
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